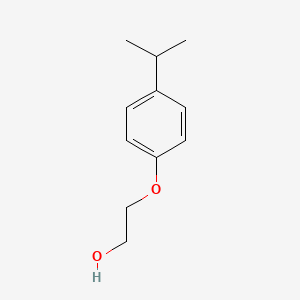

2-(4-Isopropylphenoxy)ethanol

Descripción general

Descripción

2-(4-Isopropylphenoxy)ethanol is an organic compound with the molecular formula C11H16O2. It is a type of phenoxyethanol derivative, characterized by the presence of an isopropyl group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(4-Isopropylphenoxy)ethanol can be synthesized through the reaction of 4-isopropylphenol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The process involves the nucleophilic attack of the phenoxide ion on the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Isopropylphenoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-isopropylphenoxy)acetaldehyde or 2-(4-isopropylphenoxy)acetone.

Reduction: Formation of 2-(4-isopropylphenoxy)ethane.

Substitution: Formation of various substituted phenoxyethanol derivatives.

Aplicaciones Científicas De Investigación

Overview

2-(4-Isopropylphenoxy)ethanol, with the molecular formula CHO, is an organic compound notable for its diverse applications across various scientific fields. This compound is characterized by a phenoxy group and an isopropyl substitution, which influence its chemical reactivity and biological interactions. The following sections detail its applications in chemistry, biology, medicine, and industry.

Chemical Applications

This compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, leading to the formation of more complex compounds.

Synthesis and Reactions

- Synthetic Routes : Commonly synthesized through the reaction of 4-isopropylphenol with ethylene oxide under basic conditions using catalysts like potassium hydroxide. This process involves nucleophilic attack by the phenoxide ion on ethylene oxide.

- Major Products :

- Oxidation : Yields compounds such as 2-(4-isopropylphenoxy)acetaldehyde.

- Reduction : Produces 2-(4-isopropylphenoxy)ethane.

- Substitution : Forms various substituted phenoxyethanol derivatives.

Biological Applications

The compound is under investigation for its potential biological activity, particularly its interactions with biomolecules.

Potential Therapeutic Properties

- Antiviral Activity : Research has indicated that derivatives of this compound exhibit antiviral properties against viruses like HIV-1 and human cytomegalovirus, suggesting its potential in developing antiviral drugs .

- Psychotropic Effects : Some studies highlight antidepressant and anti-stress effects associated with related compounds, indicating possible therapeutic avenues .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its role in pharmaceutical formulations. Its unique structural features may contribute to the development of new therapeutic agents targeting inflammation or other diseases.

Industrial Applications

The compound finds utility as a solvent in various industrial processes and as a precursor for specialty chemicals. Its effectiveness as a solvent is attributed to its favorable physical properties, making it suitable for formulations requiring high purity and stability.

Case Study 1: Antiviral Research

A preclinical study demonstrated that derivatives of this compound showed significant activity against HIV-1, indicating potential for drug development targeting viral infections .

Case Study 2: Solvent Efficacy

In industrial applications, this compound has been evaluated for its effectiveness as a solvent in chemical reactions requiring high purity levels, showcasing its utility in specialty chemical production.

Mecanismo De Acción

The mechanism of action of 2-(4-Isopropylphenoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Phenoxyethanol: A related compound with similar structural features but without the isopropyl group.

2-Phenoxyethanol: Another similar compound with a phenoxy group attached to the ethanol backbone.

Uniqueness

2-(4-Isopropylphenoxy)ethanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties

Actividad Biológica

2-(4-Isopropylphenoxy)ethanol, a phenolic compound, has garnered interest in scientific research due to its potential biological activities. This article delves into its biological properties, synthesis methods, and related case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound features a unique structure with a phenolic component linked to an ethanol unit. Its molecular formula is , with a molecular weight of 180.25 g/mol. The presence of the isopropyl group enhances its lipophilicity, influencing its solubility and biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anti-inflammatory Properties : Derivatives of phenoxy compounds have shown potential in reducing inflammation. For instance, studies on related compounds suggest they may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

- Analgesic Effects : Similar phenolic compounds are known for their analgesic properties, potentially providing pain relief through various mechanisms.

- Anticancer Potential : Some studies suggest that phenolic compounds can exhibit anticancer effects by modulating cell signaling pathways involved in cancer progression.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of 4-isopropylphenol with ethylene oxide or ethylene glycol under controlled conditions. This process typically includes:

- Reagents : 4-isopropylphenol and ethylene oxide.

- Conditions : The reaction is conducted in the presence of a catalyst at elevated temperatures to facilitate the ether formation.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 4-(Hydroxymethyl)phenoxyacetic acid | 0.93 | Hydroxymethyl substituent enhances reactivity |

| Methyl 2-(4-(tert-butyl)phenoxy)acetate | 0.93 | Tert-butyl group increases lipophilicity |

| 2-(2-(Hydroxymethyl)phenoxy)acetic acid | 0.87 | Contains additional hydroxymethyl group |

These compounds demonstrate the diversity within the phenoxy alcohol class and highlight structural variations that can significantly affect their biological properties.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various phenolic compounds, including derivatives of this compound. The results indicated that these compounds could effectively reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting their potential in treating inflammatory diseases .

Case Study 2: Anticancer Effects

Research on related phenolic compounds demonstrated their ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways. This suggests that this compound may also possess similar anticancer properties, warranting further investigation into its mechanisms of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Isopropylphenoxy)ethanol in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 4-isopropylphenol with ethylene oxide or ethylene carbonate under basic conditions (e.g., NaOH or KOH) to form the phenoxyethanol derivative. Alternative routes may employ Williamson ether synthesis, utilizing 2-chloroethanol and 4-isopropylphenol in the presence of a base like NaH or K₂CO₃ in a polar aprotic solvent (e.g., DMF or THF) . Optimization of reaction time, temperature, and stoichiometry is critical to maximize yield.

Q. Which analytical techniques are most suitable for characterizing this compound?

- Methodological Answer : Key techniques include:

- Chromatography : Reverse-phase HPLC or GC with flame ionization detection (FID) for purity assessment, using standards like phenoxyethanol derivatives for retention time comparison .

- Spectroscopy : H/C NMR to confirm structural integrity (e.g., peaks for isopropyl groups at δ ~1.2 ppm and phenoxy ether linkages at δ ~4.0 ppm). FT-IR can verify the presence of hydroxyl (~3200–3600 cm) and aromatic C-O-C (~1250 cm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z ~194.13 for CHO) .

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Key properties include:

- Boiling Point : Estimated ~250–300°C (extrapolated from structurally similar phenoxyethanol derivatives) .

- Density : ~1.05–1.10 g/cm³ (based on alkylphenoxyethanol analogs) .

- Solubility : Likely miscible with polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water. Solubility tests in aqueous buffers at varying pH are recommended for biological studies .

Advanced Research Questions

Q. How can researchers address purification challenges for this compound due to its hydrophobicity?

- Methodological Answer :

- Liquid-Liquid Extraction : Use water-immiscible solvents (e.g., dichloromethane) to separate the compound from aqueous byproducts.

- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to resolve impurities. For persistent issues, preparative HPLC with a C18 column and acetonitrile/water mobile phase is effective .

- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to induce crystallization, though this may require trial-and-error due to the compound’s oily consistency .

Q. What strategies are used to investigate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Derivatization : Introduce functional groups (e.g., halogens, alkyl chains) at the phenoxy or ethanol moiety to assess effects on bioactivity. For example, acetylation of the hydroxyl group can probe hydrogen bonding’s role .

- Computational Modeling : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to evaluate binding affinities with target enzymes .

- Biological Assays : Test derivatives in dose-response studies (e.g., antimicrobial activity via MIC assays) to correlate structural modifications with efficacy .

Q. What are the environmental implications of this compound, and how can its biodegradation be assessed?

- Methodological Answer :

- Ecotoxicology : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) using OECD Test Guideline 202. Measure LC values and compare with alkylphenol benchmarks .

- Degradation Pathways : Perform OECD 301B (CO evolution) tests to evaluate aerobic biodegradability. Supplement with GC-MS to identify breakdown products (e.g., phenolic intermediates) .

- Advanced Oxidation : Investigate UV/HO or Fenton reactions to assess potential for engineered degradation in wastewater .

Q. Data Gaps and Contradictions

- Physicochemical Data : Limited experimental values (e.g., melting point, logP) are available for this compound. Researchers should prioritize empirical measurements using differential scanning calorimetry (DSC) and shake-flask methods .

- Synthetic Yields : Reported yields for alkylphenoxyethanols vary widely (40–85%). Optimize catalyst systems (e.g., phase-transfer catalysts) to improve reproducibility .

Propiedades

IUPAC Name |

2-(4-propan-2-ylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-9(2)10-3-5-11(6-4-10)13-8-7-12/h3-6,9,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWWUPALOIERNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58498-46-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[4-(1-methylethyl)phenyl]-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58498-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50324364 | |

| Record name | 2-(4-Isopropylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54576-35-1 | |

| Record name | 2-(4-Isopropylphenoxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Isopropylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.